molecular formula C10H6BrF2NO B2517176 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile CAS No. 1972635-69-0

4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile

Cat. No.: B2517176
CAS No.: 1972635-69-0
M. Wt: 274.065
InChI Key: MIGGSYFAPGLMLV-UHFFFAOYSA-N
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Description

4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile is a chemical compound with the molecular formula C10H6BrF2NO. It is characterized by the presence of a bromine atom, two fluorine atoms, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile” can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of 2,2-difluoropropanoic acid, followed by the reaction with benzonitrile under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzonitrile: Similar in structure but lacks the difluoropropanoyl group.

    4-Bromo-2-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of the difluoropropanoyl group.

    3-Bromo-4-fluorobenzonitrile: Similar but with different positioning of the fluorine atom.

Uniqueness

4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile is unique due to the presence of both bromine and difluoropropanoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

4-(3-bromo-2,2-difluoropropanoyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO/c11-6-10(12,13)9(15)8-3-1-7(5-14)2-4-8/h1-4H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGGSYFAPGLMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C(CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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